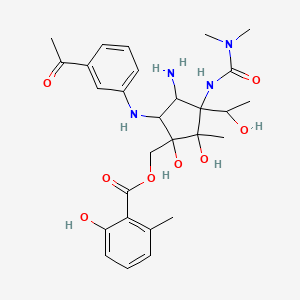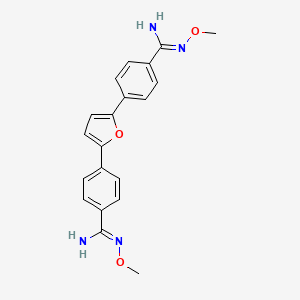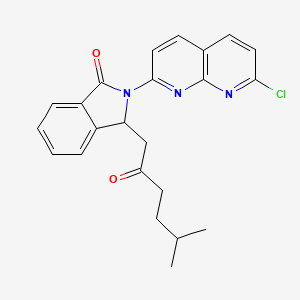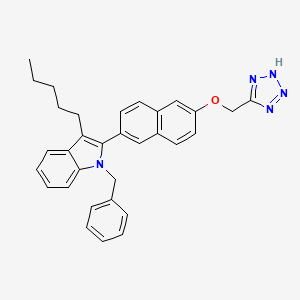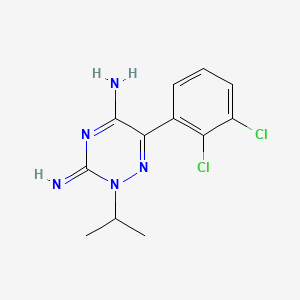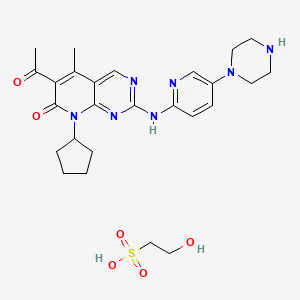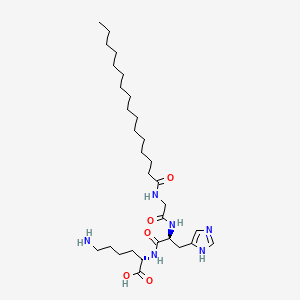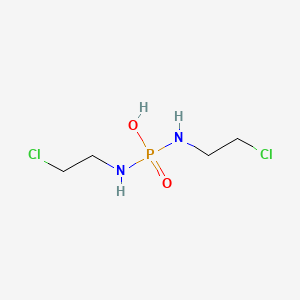
L-棕榈酰肉碱
描述
L-Palmitoylcarnitine, also known as Palmitoyl-L-carnitine, is a biochemical that may influence the activity of several enzymes and transporters . It is localized in the mitochondrial membrane and facilitates the transfer of long-chain fatty acids from the cytoplasm into the mitochondria during the oxidation of fatty acids .
Synthesis Analysis
L-Palmitoylcarnitine is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . It is a well-known intermediate in mitochondrial fatty acid oxidation . L-Carnitine supplementation has been shown to reduce serum C-reactive protein, a marker of systemic inflammation, and plasma fibrinogen in hemodialysis patients .Molecular Structure Analysis
The molecular formula of L-Palmitoylcarnitine is C23H45NO4 . It is amphiphilic and resembles, in some structural respects, a lysolecithin . X-ray diffraction studies showed that palmitoyl carnitine in buffer at a low temperature formed a gel-phase bilayer with fully interdigitated hydrocarbon chains perpendicular to the bilayer surface .Chemical Reactions Analysis
L-Palmitoylcarnitine plays a pivotal role in facilitating the movement of acetyl-CoA into the matrices of mitochondria during the oxidation of fatty acids . The beta oxidation yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .Physical And Chemical Properties Analysis
L-Palmitoylcarnitine has a molecular weight of 399.6 g/mol . It is an O-acyl-L-carnitine in which the acyl group is specified as palmitoyl (hexadecanoyl) . It is an O-palmitoylcarnitine and a saturated fatty acyl-L-carnitine .科学研究应用
Role in Coagulation and Thrombosis
L-Palmitoylcarnitine (L-PC) has been found to play a significant role in coagulation and thrombosis . It exerts anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA). L-PC directly interacts with plasmin and tPA, showing high affinities . In mouse models, L-PC administration significantly inhibited FeCl3-induced arterial thrombosis .
Mitigation of Intracerebral Thrombosis and Inflammation
L-PC also mitigated intracerebral thrombosis and inflammation in a transient middle cerebral artery occlusion (tMCAO) mouse model . This suggests that L-PC could have potential therapeutic effects on thrombotic disorders .
Role in Membrane Molecular Dynamics
L-PC is involved in the regulation of membrane molecular dynamics . This function is part of its classical biological roles as an important endogenous fatty acid metabolite .
Role in β-Oxidation of Fatty Acids
L-PC is a well-known intermediate in mitochondrial fatty acid oxidation . It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine (L-C), which is present in various food items and is an essential nutrient for energy production and fatty acid metabolism .
Role in Cardiac Ischemia
L-PC has been implicated in the pathology of cardiac ischemia . It was found to be accumulated in the ischemic heart due to the inhibition of mitochondrial β-oxidation of fatty acid . It also induces membrane dysfunction in ischemic myocardium via Ca2±dependent and -independent mechanisms .
Role in Apoptosis
L-PC potentiates the functions of caspases to take part in apoptosis . This suggests that L-PC, as an amphipathic metabolite, acts as one of the key molecules in ischemia-induced cell damage .
作用机制
Target of Action
L-Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system , a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway . This system plays a crucial role in regulating host immune responses and is of great clinical significance .
Mode of Action
L-Palmitoylcarnitine interacts directly with its targets, potentiating their enzymatic activities. For instance, it has been shown to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA) , with high affinities .
Biochemical Pathways
L-Palmitoylcarnitine is involved in the regulation of membrane molecular dynamics and the β-oxidation of fatty acids . It is a well-known intermediate in mitochondrial fatty acid oxidation, synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . It also plays a role in the TCA cycle to generate energy .
Pharmacokinetics
It is known that l-palmitoylcarnitine is an endogenous fatty acid metabolite , suggesting that it is naturally synthesized and metabolized within the body.
Result of Action
The action of L-Palmitoylcarnitine results in various molecular and cellular effects. It has been implicated in the pathology of cardiac ischemia , causing disorders of vascular endothelium . It also potentiates the functions of caspases to take part in apoptosis . Furthermore, it has been shown to exert anti-coagulant effects .
Action Environment
The action of L-Palmitoylcarnitine can be influenced by the membrane lipid environment. For instance, during ischemia, L-Palmitoylcarnitine accumulates in the sarcolemma and deranges the membrane lipid environment . This alteration of the membrane lipid environment modulates the KATP channel activity .
未来方向
L-Palmitoylcarnitine has been implicated in the pathology of cardiac ischemia . It has been found to accumulate in the ischemic heart due to the inhibition of mitochondrial β-oxidation of fatty acid . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
属性
IUPAC Name |
(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRQXKHMYMOC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019091 | |
| Record name | Palmitoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Palmitoylcarnitine | |
CAS RN |
2364-67-2 | |
| Record name | Palmitoyl-(-)-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoyl-L-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL CARNITINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G38O5K038 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




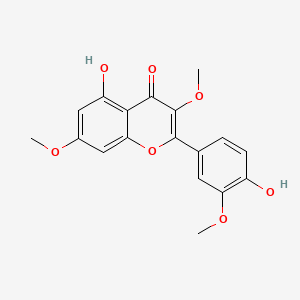
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)

